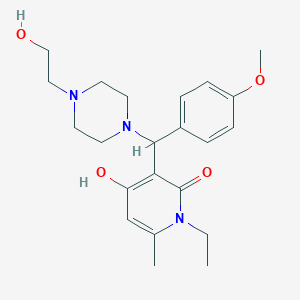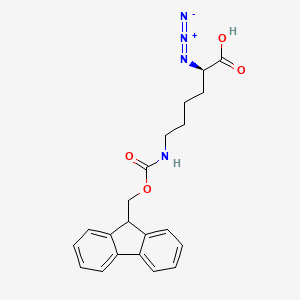
2-oxo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)imidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-oxo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)imidazolidine-1-carboxamide” is a complex organic molecule. It contains several functional groups and structural elements, including a thiophene ring, a tetrahydropyran ring, an imidazolidine ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The tetrahydropyran ring is a six-membered ring with one oxygen atom . The thiophene ring is a five-membered ring with one sulfur atom . The imidazolidine ring is a five-membered ring with two nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Applications
This compound is part of research focusing on the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Studies have explored its use as a precursor or intermediate in synthesizing diverse heterocyclic structures with potential biological activities. For instance, research on thiophene derivatives, including compounds structurally related to the specified chemical, highlights the versatility of these systems in synthesizing complex molecules with potential antimicrobial and antifungal properties. The reactivity of related compounds toward various nucleophiles has been investigated, demonstrating their utility in constructing pyrazole, isoxazole, and pyrimidine derivatives, among others, with applications ranging from drug discovery to material science (Mohareb et al., 2004; Vasylyev et al., 1999).
Medicinal Chemistry Strategies
In medicinal chemistry, derivatives of imidazo[1,2-a]pyrimidine, which share a similar scaffold with the specified compound, have been explored for their therapeutic potential. These studies include efforts to optimize the pharmacokinetic properties of compounds, such as improving stability against metabolic enzymes like aldehyde oxidase (AO). This research is particularly relevant in the context of designing more effective drug candidates with improved bioavailability and reduced side effects (Linton et al., 2011).
Carbon−Sulfur Bond Formation
The compound is also of interest in organic synthesis, especially in the context of carbon−sulfur bond formation. Studies have demonstrated its application in palladium-catalyzed cross-coupling reactions, a key method in the synthesis of pharmaceuticals and agrochemicals. Such research contributes to the development of more efficient and selective synthetic methodologies, potentially reducing the environmental impact of chemical manufacturing (Norris & Leeman, 2008).
Antimicrobial and Antioxidant Activities
Compounds structurally related to "2-oxo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)imidazolidine-1-carboxamide" have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies aim to discover new drugs that can combat resistant microbial strains and oxidative stress-related diseases. The synthesis of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives and their evaluation against various microbial strains and in antioxidant assays are examples of such research endeavors (Rani et al., 2017).
Wirkmechanismus
The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-oxo-N-[(4-thiophen-3-yloxan-4-yl)methyl]imidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c18-12-15-4-5-17(12)13(19)16-10-14(2-6-20-7-3-14)11-1-8-21-9-11/h1,8-9H,2-7,10H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPZESVSMBQHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)N2CCNC2=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2866745.png)



![[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2866752.png)



![N-(2-fluorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2866759.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2866762.png)
![8-Tert-butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate](/img/structure/B2866763.png)
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2866765.png)

![1-[3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2866768.png)